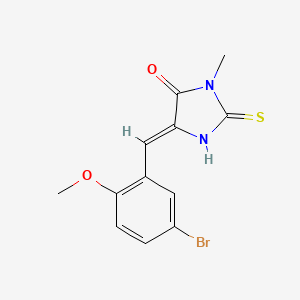
3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone
描述
3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone, also known as EMIQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the family of imidazolidinones and has shown promising results in various scientific research studies.
作用机制
The mechanism of action of 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone is not fully understood. However, it is believed that 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone exerts its pharmacological effects by modulating various signaling pathways in the body. 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone has also been shown to inhibit the activity of various transcription factors, including nuclear factor-kappa B (NF-κB), which plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone has been shown to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
实验室实验的优点和局限性
One of the advantages of 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone is its low toxicity profile, which makes it a potential candidate for drug development. 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone has also shown good bioavailability and pharmacokinetic properties. However, one of the limitations of 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the scientific research of 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone. One of the areas of research is the development of 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the mechanism of action of 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method of 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone and improve its solubility in water.
Conclusion:
In conclusion, 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone is a synthetic compound that has shown promising results in various scientific research studies. It has potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone has a low toxicity profile and good bioavailability, but its poor solubility in water is a limitation. Further research is needed to optimize the synthesis method of 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone and improve its solubility in water, as well as to investigate its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone involves the condensation of 4-methylbenzaldehyde and 4-ethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized with formaldehyde to obtain 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone. The overall yield of this synthesis method is around 70%.
科学研究应用
3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone has shown promising results in various scientific research studies. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-oxidant agent. 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases.
属性
IUPAC Name |
(5Z)-3-(4-ethoxyphenyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-3-23-16-10-8-15(9-11-16)21-18(22)17(20-19(21)24)12-14-6-4-13(2)5-7-14/h4-12H,3H2,1-2H3,(H,20,24)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLTUBITEMCKPB-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C)/NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-5-((4-methylyphenyl)methylene)-2-thioxo-4-imidazolidinone | |
CAS RN |
62468-54-6 | |
| Record name | 4-Imidazolidinone, 3-(4-ethoxyphenyl)-5-((4-methylyphenyl)methylene)-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062468546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5911971.png)

![N'-[1-(4-aminophenyl)ethylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5911986.png)
![3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5911989.png)
![methyl 4-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5911992.png)
![3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one](/img/structure/B5911995.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911999.png)
![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912001.png)
![5-hydroxy-2-{[3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5912010.png)
![4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5912022.png)
![2-ethyl-5-imino-6-(4-pyridinylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912027.png)
![N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5912031.png)
![N-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5912039.png)
